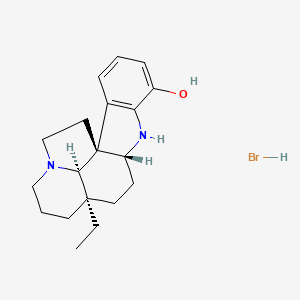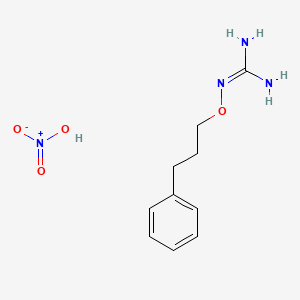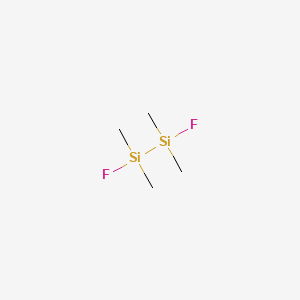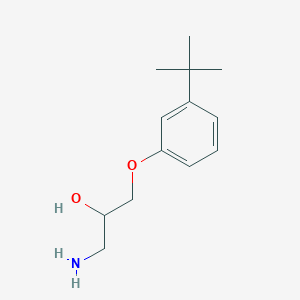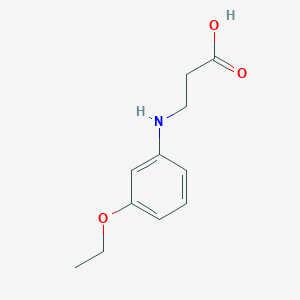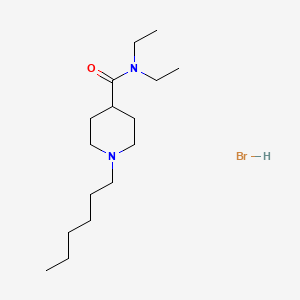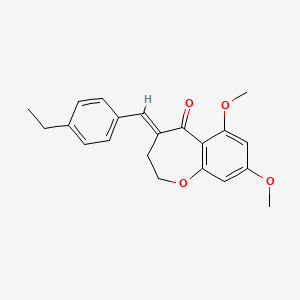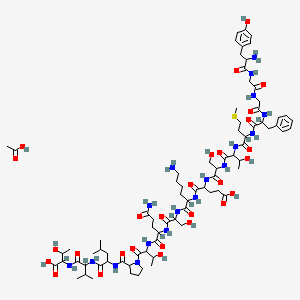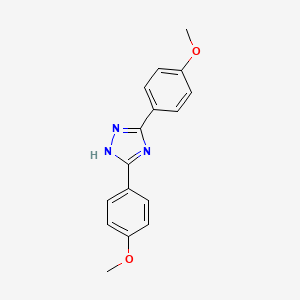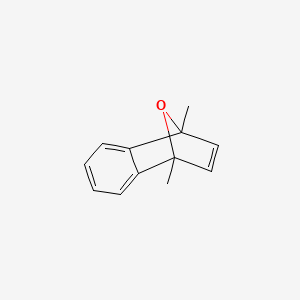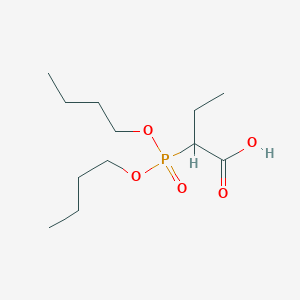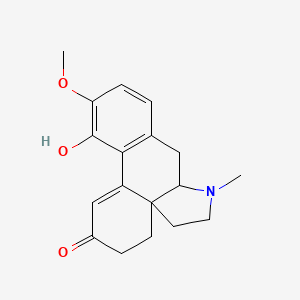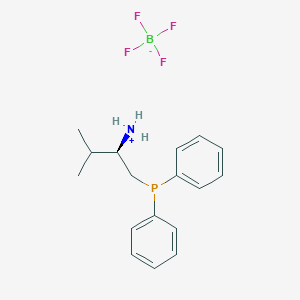
(R)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to facilitate the formation of chiral centers, making it valuable in the production of enantiomerically pure compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate typically involves the reaction of diphenylphosphine with a chiral amine, followed by the addition of tetrafluoroboric acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction is usually carried out at low temperatures to maintain the integrity of the chiral center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic systems.
Substitution: The aminium group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine complexes.
Substitution: Substituted aminium derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate is widely used as a ligand in asymmetric catalysis. It facilitates the formation of chiral centers, which is crucial in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable in the investigation of stereospecific processes.
Medicine
In medicine, ®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate is explored for its potential in drug development, particularly in the synthesis of chiral drugs that require high enantiomeric purity.
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its role in asymmetric synthesis makes it a key component in the manufacturing of various high-value products.
Wirkmechanismus
The mechanism of action of ®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate involves its function as a chiral ligand. It coordinates with metal centers in catalytic systems, facilitating the formation of chiral intermediates. The molecular targets include transition metal complexes, and the pathways involved often pertain to catalytic cycles in asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate
- ®-1-(Diphenylphosphanyl)-2-methylbutan-2-aminium tetrafluoroborate
- ®-1-(Diphenylphosphanyl)-3-ethylbutan-2-aminium tetrafluoroborate
Uniqueness
®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This uniqueness makes it particularly effective in asymmetric synthesis, where the formation of chiral centers is essential.
Eigenschaften
Molekularformel |
C17H23BF4NP |
|---|---|
Molekulargewicht |
359.2 g/mol |
IUPAC-Name |
[(2R)-1-diphenylphosphanyl-3-methylbutan-2-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C17H22NP.BF4/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16;2-1(3,4)5/h3-12,14,17H,13,18H2,1-2H3;/q;-1/p+1/t17-;/m0./s1 |
InChI-Schlüssel |
IKQWXIAAMJQKMS-LMOVPXPDSA-O |
Isomerische SMILES |
[B-](F)(F)(F)F.CC(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
Kanonische SMILES |
[B-](F)(F)(F)F.CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
